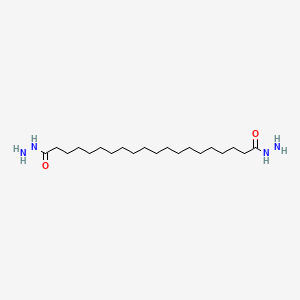

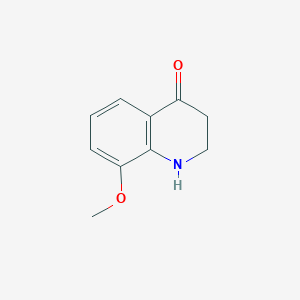

![molecular formula C6H9N3 B3052156 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine CAS No. 389607-01-6](/img/structure/B3052156.png)

5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine

Overview

Description

5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound . It’s a building block in medicinal chemistry . It’s also found in the structure of Sitagliptin, a drug used for diabetes .

Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine involves the development of piperazine-fused triazoles . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine is complex. It’s a part of the [1,2,4]triazolo[4,3-a]pyrazine platform . The structure includes a variety of substituents in position 3 .Scientific Research Applications

Diverse Functionalized Building Blocks

The compound 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine serves as a foundation for various functionalized building blocks. These compounds, characterized by their non-flat, bicyclic heterocyclic structure, are valuable in designing lead-like compounds for drug discovery. Notably, a subclass of these building blocks has been utilized to stimulate glucagon-like peptide-1 (GLP-1) secretion, presenting novel leads for anti-diabetes drugs (Mishchuk et al., 2016).

γ-Secretase Modulators

Novel derivatives of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine have been developed as γ-secretase modulators (GSMs). These compounds, particularly (R)-11j, have shown potent Aβ42-lowering effects, high bioavailability, and good blood-brain barrier permeability in mice. Their oral administration significantly reduced brain Aβ42, suggesting potential applications in treating Alzheimer's disease and related conditions (Takai et al., 2015).

Polycyclic Heterocycles Synthesis

The compound is instrumental in the synthesis of diversely substituted polycyclic derivatives of triazolopyrimidine. This process involves the acid-catalyzed condensation of 2-aminosubstituted [1,2,4]triazolo[1,5-a]pyrimidines and their analogs with 1,3-diketones or 1,1,3,3-tetramethoxypropane. This methodology provides rapid access to polycondensed derivatives, showcasing the compound's utility in complex chemical syntheses (Pyatakov et al., 2015).

Metal-Free Synthesis

5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine derivatives are also pivotal in the metal-free synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines. A novel strategy involving phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation facilitates the convenient construction of these compounds through oxidative N-N bond formation. This approach is notable for its short reaction time and high yields, broadening the scope of eco-friendly synthetic methods (Zheng et al., 2014).

P2X7 Receptor Antagonists

In the field of medicinal chemistry, derivatives of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine, closely related to 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine, have been developed as potent and selective P2X7 antagonists. These compounds exhibit good pharmacokinetic profiles, CNS penetration, and in vivo target engagement, leading to the identification of a clinical candidate for treating conditions associated with P2X7 receptor activity (Letavic et al., 2017).

Safety and Hazards

Future Directions

The future directions of research on 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine involve the development of medicinal chemistry relevant building blocks based on the [1,2,4]triazolo[4,3-a]pyrazine platform . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .

properties

IUPAC Name |

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-4-9-6(3-1)7-5-8-9/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBCFJLARPKYOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NC=N2)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573307 | |

| Record name | 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridine | |

CAS RN |

389607-01-6 | |

| Record name | 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenamine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B3052076.png)

![1-Fluoro-2-nitro-4-[(3-nitrophenyl)sulfonyl]benzene](/img/structure/B3052080.png)

![3-Methylbicyclo[3.3.1]non-2-en-7-one](/img/structure/B3052084.png)

![ethyl N-(4-amino-1-benzhydryltriazolo[4,5-c]pyridin-6-yl)carbamate](/img/structure/B3052088.png)